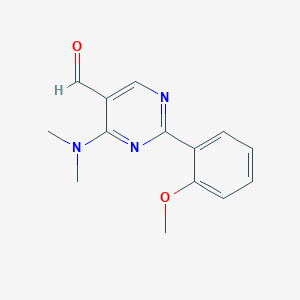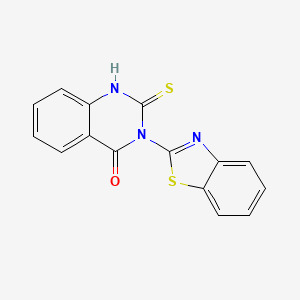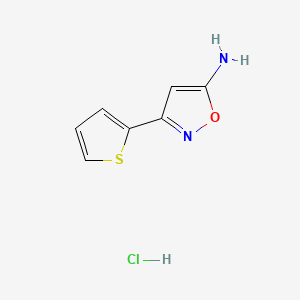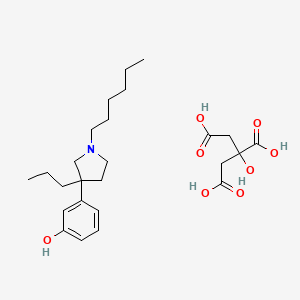![molecular formula C16H18N2O6 B12918225 diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 93020-27-0](/img/structure/B12918225.png)
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 5-position of the indole ring and a malonate ester group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves the reaction of 5-nitroindole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-nitroindole, diethyl malonate, sodium ethoxide.
Reaction Conditions: Reflux in ethanol.
Procedure: The 5-nitroindole is dissolved in ethanol, and diethyl malonate is added along with sodium ethoxide. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
化学反应分析
Types of Reactions
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((5-amino-1H-indol-3-yl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-((5-nitro-1H-indol-3-yl)methyl)malonic acid.
科学研究应用
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be compared with other indole derivatives such as:
Diethyl 2-((5-bromo-1H-indol-3-yl)methyl)malonate: Similar structure but with a bromo group instead of a nitro group, leading to different reactivity and biological activities.
Diethyl 2-((5-chloro-1H-indol-3-yl)methyl)malonate: Contains a chloro group, which also affects its chemical and biological properties.
The uniqueness of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate lies in its nitro group, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
属性
CAS 编号 |
93020-27-0 |
|---|---|
分子式 |
C16H18N2O6 |
分子量 |
334.32 g/mol |
IUPAC 名称 |
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3 |
InChI 键 |
CWOWTBUJIGHWHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)


![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)




![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
